Verbenacine

説明

特性

IUPAC Name |

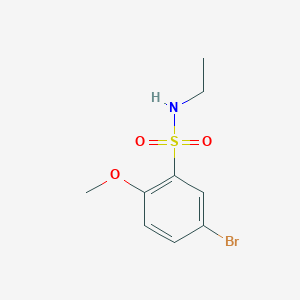

5-bromo-N-ethyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBLRAOWTSGIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359060 | |

| Record name | 5-Bromo-N-ethyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717892-29-0 | |

| Record name | 5-Bromo-N-ethyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Verbenacine: A Technical Guide to Diterpene Structure Elucidation

This guide provides an in-depth technical exploration of the methodologies and logical framework required for the complete structure elucidation of verbenacine, a kaurane-type diterpene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, focusing instead on the strategic application of modern analytical techniques. We will dissect the causal relationships behind experimental choices, demonstrating how a confluence of spectroscopic and chemical data builds an unassailable structural proof.

Introduction: The Significance of this compound

Foundational Analysis: Piecing Together the Molecular Blueprint

The initial characterization of a novel compound like this compound begins with establishing its fundamental chemical properties. This phase provides the initial constraints—the molecular formula and key functional groups—that guide all subsequent, more detailed structural analysis.

Molecular Formula Determination via High-Resolution Mass Spectrometry (HR-MS)

Causality of Choice: Before any structural bonds can be determined, the elemental composition must be known. Low-resolution mass spectrometry provides the molecular weight, but HR-MS provides the exact mass with high precision (typically to four or more decimal places). This precision is critical because it allows for the unambiguous calculation of the molecular formula by restricting the possible combinations of atoms (C, H, O, N, etc.) that could sum to that specific mass.[13][14][15]

For this compound, High-Resolution Mass Spectrometry (HR-MS) established the molecular formula as C₂₀H₃₀O₃.[12] This formula immediately provides a critical piece of information: the degree of unsaturation (DoU).

-

Degree of Unsaturation Calculation: DoU = C - (H/2) + (N/2) + 1 DoU = 20 - (30/2) + 0 + 1 = 20 - 15 + 1 = 6

A DoU of 6 indicates the presence of a total of six rings and/or double bonds in the molecule. This number serves as a fundamental check throughout the structure elucidation process.

Functional Group Identification with Infrared (IR) Spectroscopy

Causality of Choice: IR spectroscopy is a rapid and non-destructive technique that identifies the presence of specific functional groups based on their characteristic vibrational frequencies. It provides a quick survey of the chemical functionalities present, which can then be confirmed and placed within the structure by NMR.

In the analysis of this compound, the IR spectrum showed key absorptions indicating:

-

Hydroxyl group (-OH): A broad band around 3374 cm⁻¹[12]

-

Carbonyl group (C=O): A sharp peak around 1728 cm⁻¹, characteristic of a carboxylic acid.[12]

-

Alkene (C=C): A vibration around 1635 cm⁻¹[12]

These initial findings are consistent with the molecular formula (C₂₀H₃₀O₃) and begin to account for the degrees of unsaturation. The carboxylic acid contains one C=O double bond, and the alkene contains one C=C double bond, accounting for two of the six degrees of unsaturation. The remaining four must therefore be attributed to a tetracyclic ring system, a common feature of kaurane diterpenes.

Constructing the Carbon Skeleton: The Power of 2D NMR

With the molecular formula and key functional groups identified, the next and most critical phase is to assemble the atoms into a coherent structure. This is accomplished primarily through a suite of two-dimensional Nuclear Magnetic Resonance (NMR) experiments. NMR spectroscopy provides detailed information about the chemical environment and connectivity of every carbon and proton in the molecule.[16][17]

Initial ¹H and ¹³C NMR Survey

A one-dimensional ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their integration (how many protons of each type), and their neighboring protons (multiplicity). The ¹³C NMR spectrum, often aided by a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, reveals the number of carbon atoms and classifies them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C).[16]

For this compound, the ¹³C NMR and DEPT spectra confirmed the presence of 20 carbon atoms, consistent with the molecular formula.[12]

Mapping Proton-Proton Connectivity: COSY

Causality of Choice: The Correlation Spectroscopy (COSY) experiment is the workhorse for establishing proton-proton (¹H-¹H) coupling networks.[18] It identifies protons that are on adjacent carbons (typically 2 or 3 bonds apart). By "walking" along these correlations, one can piece together fragments of the molecule.

The workflow for COSY analysis is as follows:

-

Identify a starting proton signal in the 1D spectrum.

-

Locate its diagonal peak in the 2D COSY spectrum.

-

Identify all off-diagonal "cross-peaks" connected to this diagonal peak.

-

Each cross-peak indicates a coupled proton. Following this connection to the other diagonal peak reveals the chemical shift of the coupled partner.

-

Repeat this process to build spin systems.

In this compound, COSY correlations were essential for tracing the connectivity within the individual rings of the kaurane skeleton.[2]

Direct Carbon-Proton Attachment: HSQC

Causality of Choice: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[18] This is a crucial step that links the proton framework (from ¹H and COSY spectra) to the carbon backbone (from ¹³C and DEPT spectra).

Each cross-peak in an HSQC spectrum represents a C-H bond. This allows for the unambiguous assignment of the ¹³C chemical shift for every protonated carbon in the molecule.

Assembling the Puzzle: Long-Range C-H Correlations with HMBC

Causality of Choice: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of a novel compound. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[16][18] These "long-range" correlations are the key to connecting the molecular fragments identified by COSY and bridging quaternary carbons, which have no attached protons and are therefore invisible in COSY and HSQC experiments.

The Logic of HMBC in Elucidating this compound's Skeleton: The strategy involves using protons with unambiguous assignments (e.g., methyl singlets or distinct methine protons) as starting points to probe their surroundings. For this compound, key HMBC correlations would have included:[2][12]

-

Methyl Protons (Me-18, Me-20): The protons of the methyl groups are typically sharp singlets and excellent starting points. For instance, the protons of Me-18 would show correlations to C-3, C-4, C-5, and the carboxylic carbon C-19, definitively placing the two methyl groups and the carboxyl group on the quaternary carbon C-4.

-

Olefinic Proton (H-15): The proton on the double bond (H-15) would show correlations to carbons in the D-ring, helping to place the double bond at the C15-C16 position.

-

Carbinolic Proton (H-3): The proton on the carbon bearing the hydroxyl group (H-3) would show correlations to C-1, C-2, C-4, and C-5, locking down the position of the -OH group.

The following diagram illustrates the workflow for integrating these 2D NMR experiments.

Caption: Workflow for 2D NMR-based planar structure elucidation.

The culmination of this 2D NMR analysis provides a complete planar structure—a flat, 2D representation of which atoms are bonded to which. The next challenge is to define the molecule's three-dimensional architecture.

Defining the 3D Architecture: Stereochemistry

With the planar structure of this compound established, the crucial task of determining its stereochemistry remains. This involves defining the relative and absolute configuration of all stereocenters. For a complex tetracyclic system like a kaurane diterpene, this is primarily achieved using Nuclear Overhauser Effect (NOE) spectroscopy.

Relative Stereochemistry via NOESY

Causality of Choice: The Nuclear Overhauser Effect is a phenomenon where the polarization of one nucleus can be transferred to another nucleus if they are close in space (typically < 5 Å), regardless of whether they are connected through bonds. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these through-space correlations. It is the definitive NMR method for determining the relative orientation of atoms and thus the stereochemistry of the molecule.[19]

For this compound, key NOESY correlations were used to establish the chair/boat conformations of the rings and the relative orientations of substituents:[2][12]

-

Axial vs. Equatorial: The carbinolic proton at C-3 (H-3) showed a coupling constant indicative of its equatorial position, which implies the hydroxyl group is in the axial (α) orientation.[12]

-

Ring Junctions: NOE correlations between Me-20 (α-oriented) and protons H-6α and H-7α, and between H-5 (β-oriented) and Me-18β, helped establish the trans- and cis-fused nature of the ring system.[2][12]

-

Overall Shape: Correlations between protons on opposite ends of the molecule can confirm the overall folded or extended conformation of the tetracyclic skeleton.

This systematic analysis of NOESY cross-peaks allows for the construction of a complete 3D model of the molecule's relative stereochemistry.

Final Confirmation and Validation

Mass Spectrometry Fragmentation

Causality of Choice: While HR-MS gives the molecular formula, tandem mass spectrometry (MS/MS) provides structural information by breaking the molecule apart (fragmentation) and analyzing the masses of the resulting pieces. The fragmentation pattern is often characteristic of a particular molecular scaffold.[1][2][3][4] By analyzing the neutral losses and the m/z of the fragment ions, one can validate key structural features proposed by NMR. The fragmentation of this compound showed characteristic losses consistent with its proposed kaurane structure.[12]

Caption: Conceptual workflow of tandem mass spectrometry for structural validation.

Chemical Derivatization

Causality of Choice: Simple chemical reactions can be used to confirm the presence and number of specific functional groups. Reacting the molecule and observing the change in its properties (e.g., molecular weight, NMR shifts) provides definitive proof.

-

Acetylation: Reacting this compound with acetic anhydride yielded a mono-acetate derivative, confirming the presence of a single hydroxyl group. The downfield shift of the H-3 proton in the ¹H NMR spectrum of the acetate confirmed the location of this hydroxyl group at C-3.[12]

-

Methylation: Treatment with diazomethane produced a mono-methyl ester, confirming the presence of a single carboxylic acid group.[12]

The Gold Standard: Single-Crystal X-Ray Crystallography

Causality of Choice: X-ray crystallography is the ultimate arbiter of molecular structure.[20][21] If a suitable single crystal can be grown, this technique can determine the precise 3D coordinates of every atom in the molecule, providing an unambiguous determination of connectivity, relative stereochemistry, and, importantly, absolute stereochemistry.[12][22] While a crystal structure for this compound itself is not reported in the primary literature, this would be the definitive method to confirm the structure elucidated by spectroscopic means.

Summary of Spectroscopic Data for this compound

The following table summarizes the key NMR assignments for this compound as established by the combination of 1D and 2D NMR experiments.[2]

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | 40.6 | 0.99 (ddd), 1.93 (ddd) | C-2, C-5, C-10 | H-2b, H-3 |

| 2 | 29.2 | 1.66 (m), 2.11 (ddd) | C-1, C-3, C-10 | H-1a, H-1b, Me-20 |

| 3 | 79.1 | 3.11 (dd, 4.8, 4.4) | C-1, C-2, C-4, C-5 | Me-18β, Me-17β, H-5β |

| 4 | 50.2 | - | - | - |

| 5 | 57.1 | 0.91 (m) | C-4, C-9, Me-18 | H-3β, H-9α |

| 15 | 136.1 | 5.06 (d, 0.8) | C-8, C-13, C-14, C-16 | H-13β, Me-17β |

| 16 | 143.6 | - | - | - |

| 17 | 15.5 | 1.69 (d, 0.8) | C-13, C-15, C-16 | H-13β, H-15 |

| 18 | 29.4 | 1.15 (s) | C-3, C-4, C-5, C-19 | H-3β, H-5β |

| 19 | 178.7 | - | - | - |

| 20 | 18.5 | 0.88 (s) | C-1, C-5, C-9, C-10 | H-6α, H-7α, H-1b |

Experimental Protocols

General Protocol for 2D NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified diterpene in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

-

Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[23]

-

¹H Spectrum: Acquire a standard 1D proton spectrum to determine the spectral width and reference the chemical shift (e.g., to residual CHCl₃ at 7.26 ppm).

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum to identify CH/CH₃ vs. CH₂ carbons.

-

COSY: Set up a gradient-selected COSY (gCOSY) experiment. Use the proton spectral width. Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.[24]

-

HSQC: Set up a gradient-selected, sensitivity-enhanced HSQC experiment. Set the F2 (proton) dimension to the proton spectral width and the F1 (carbon) dimension to cover the expected carbon chemical shift range (~0-180 ppm). Optimize the ¹JCH coupling constant to ~145 Hz.

-

HMBC: Set up a gradient-selected HMBC experiment. Use the same spectral windows as the HSQC. Optimize the long-range coupling constant (ⁿJCH) to a value of 8 Hz, which is a good compromise for detecting both ²J and ³J correlations.[25]

-

NOESY: Set up a phase-sensitive NOESY experiment. Use a mixing time appropriate for a molecule of this size (e.g., 500-800 ms) to allow for the buildup of NOE correlations.

-

Processing: Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase correct the spectra and calibrate the axes.

Protocol for High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.[13]

-

Calibration: Calibrate the instrument immediately prior to analysis using a known calibration standard to ensure high mass accuracy.

-

Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive or negative ion mode. For this compound, with its carboxylic acid, negative ion mode ([M-H]⁻) would be effective, while positive ion mode ([M+H]⁺ or [M+Na]⁺) is also commonly used.

-

Data Analysis: Determine the m/z of the molecular ion peak. Use the instrument's software to calculate the elemental composition that best fits the measured exact mass within a narrow tolerance (e.g., < 5 ppm).

Conclusion

The structure elucidation of this compound serves as a quintessential example of modern natural product chemistry. It showcases a logical and systematic progression from fundamental data points—molecular formula and functional groups—to a complex, three-dimensional structure. The process is anchored by the unparalleled power of 2D NMR, particularly the HMBC experiment, which connects molecular fragments into a complete whole. Each experimental choice is driven by a specific question, and the collective data forms a self-validating proof of structure. This guide has outlined not only the techniques used but the strategic reasoning behind their application, providing a robust framework for researchers tackling the structural challenges of novel bioactive compounds.

References

- Ahmed, B., Al-Howiriny, T. A., Al-Rehaily, A. J., & Mossa, J. S. (2004). This compound and salvinine: two new diterpenes from Salvia verbenaca.

- Ahmed, B., Al-Howiriny, T. A., Al-Rehaily, A. J., & Mossa, J. S. (2004). This compound and Salvinine: Two New Diterpenes from Salvia verbenaca.

- Khouchlaa, A., et al. (2021). Ethnomedicinal Use, Phytochemistry, Pharmacology, and Toxicology of Salvia verbenaca L.: A Review. Biointerface Research in Applied Chemistry.

- Bouyahya, A., et al. (2022). Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review. Molecules.

- Castro, A., & Coll, J. (2008). neo-Clerodane Diterpenoids from Verbenaceae: Structural Elucidation and Biological Activity.

- Ahmed, B., Al-Howiriny, T. A., Al-Rehaily, A. J., & Mossa, J. S. (2004). This compound and Salvinine: Two New Diterpenes from Salvia verbenaca.

- Razak, I. A., et al. (2012). Single crystal x-ray structural determination of natural products. AIP Conference Proceedings. [Link]

- Springer Protocols. (n.d.). Untargeted High-Resolution Mass Spectrometry for Detection of Natural Products and Confiscated Powders and Pills.

- Wang, Y., et al. (2025). Advanced crystallography for structure determination of natural products.

- Razak, I. A. (2012). Single Crystal X-ray Structural Determination of Natural Products.

- Emery Pharma. (2018).

- Wolfender, J. L., et al. (2014). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies.

- Demarque, D. P., et al. (2016). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities.

- Wagner, U., & Kratky, C. (2014). Structure Elucidation of Natural Compounds by X-Ray Crystallography.

- Bruker. (n.d.). Basic 2D NMR experiments. Bruker.

- Kemboi, D., et al. (2021).

- University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Wisconsin-Madison Chemistry Department.

- Mohana, K., et al. (2020). High Resolution-Mass Spectrometry as a unique Bioanalytical Tool in Natural Product Studies.

- Gil, R. R., & Parella, T. (2013). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta.

- Khouchlaa, A., et al. (2021). Ethnomedicinal Use, Phytochemistry, Pharmacology, and Toxicology of Salvia verbenaca L.: A Review.

- The Royal Society of Chemistry. (n.d.). CHAPTER 5: Mass Spectrometry for Discovering Natural Products. The Royal Society of Chemistry.

- López-Biedma, A., et al. (2023).

- Homenya, P. A., et al. (2021). Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements. Molecules.

- University of Michigan. (n.d.).

- Bouyahya, A., et al. (2022). Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review. MDPI.

- ResearchGate. (n.d.). Structural elucidation based on the NMR study. ¹H–¹H COSY, key HMBC, and key NOE correlations...

- Khouchlaa, A., et al. (2021). Ethnomedicinal Use, Phytochemistry, Pharmacology, and Toxicology of Salvia verbenaca L.: A Review. Biointerface Research in Applied Chemistry.

- Salhi, S., et al. (2020). Antioxidant Properties and Evaluation of Phytochemical Composition of Salvia verbenaca L. Extracts at Different Developmental Stages.

- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

Sources

- 1. Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mass spectrometric fragmentation mechanisms of catenulane and isocatenulane diterpenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A fragmentation study on four C19-diterpenoid alkaloids by electrospray ionization ion-trap time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. emerypharma.com [emerypharma.com]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. researchgate.net [researchgate.net]

- 20. pubs.aip.org [pubs.aip.org]

- 21. pubs.aip.org [pubs.aip.org]

- 22. Advanced crystallography for structure determination of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 23. chemistry.uoc.gr [chemistry.uoc.gr]

- 24. ulethbridge.ca [ulethbridge.ca]

- 25. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]

Verbenacine and Salvinine: A Technical Guide to Novel Diterpenes from Salvia verbenaca

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of two novel diterpenes, verbenacine and salvinine, isolated from the medicinal plant Salvia verbenaca. It details the methodologies for their extraction, isolation, and structural elucidation, and discusses their potential biological significance, offering a foundation for further research and development in phytochemistry and pharmacology.

Introduction: The Phytochemical Richness of Salvia verbenaca

Salvia verbenaca L., a member of the Lamiaceae family, is a perennial herb widely distributed in the Mediterranean region.[1] Traditionally, it has been used in folk medicine to treat a variety of ailments, including digestive and respiratory problems, as well as for its wound-healing properties.[2] The therapeutic potential of Salvia species is largely attributed to their rich and diverse secondary metabolite profiles, which include terpenoids, flavonoids, and phenolic acids.[2][3] Diterpenes, a class of C20 terpenoids, are particularly abundant in the roots of Salvia plants and have demonstrated a wide range of biological activities, including anticancer and antibacterial effects.[4][5]

In 2004, a phytochemical investigation of the aerial parts of Salvia verbenaca led to the discovery of two previously unknown diterpenes: this compound (a kaurane-type) and salvinine (a labdane-type).[1][6] This guide will focus on the scientific journey of their discovery, from plant material to pure compounds, and explore their structural characteristics and potential for future pharmacological applications.

Extraction and Isolation of this compound and Salvinine

The successful isolation of this compound and salvinine hinges on a systematic extraction and chromatographic separation process. The causality behind the chosen solvents and techniques lies in the differential polarity of the compounds of interest and the other constituents of the plant matrix.

Plant Material and Extraction

Freshly collected aerial parts of Salvia verbenaca are the starting material.[7] The plant material should be air-dried and coarsely powdered to increase the surface area for efficient solvent extraction.

Protocol for Extraction:

-

Maceration: The powdered plant material is exhaustively extracted with 95% ethanol at room temperature.[7] Ethanol is a polar solvent that effectively extracts a broad spectrum of secondary metabolites, including diterpenes.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a viscous residue.[7]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. It is first extracted with hexane to remove nonpolar constituents like fats and waxes, followed by acetonitrile.[7] The diterpenes of interest are expected to partition into the more polar acetonitrile fraction.

Chromatographic Isolation

The acetonitrile fraction, enriched with diterpenes, is subjected to column chromatography over silica gel.[7] This technique separates compounds based on their affinity for the stationary phase (silica gel) and the mobile phase (eluting solvents). A gradient elution system is employed, starting with a nonpolar solvent and gradually increasing the polarity.

Protocol for Column Chromatography:

-

Column Packing: A glass column is packed with silica gel slurried in petroleum ether.

-

Sample Loading: The dried acetonitrile fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of petroleum ether and dichloromethane, followed by dichloromethane and methanol.[7] The polarity of the mobile phase is gradually increased to sequentially elute compounds with increasing polarity.

-

Fraction Collection: Fractions of the eluate are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.

-

Purification: Fractions containing this compound and salvinine are further purified by repeated column chromatography or other techniques like preparative TLC until pure compounds are obtained.[1][7]

Diagram of the Isolation Workflow:

Caption: Workflow for the isolation of this compound and salvinine.

Structure Elucidation: A Spectroscopic Approach

The determination of the chemical structures of this compound and salvinine was accomplished through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

This compound: A Kaurane Diterpene

This compound was identified as 3α-hydroxy-19-carboxykaur-15-ene.[1] Its molecular formula was established as C₂₀H₃₀O₃ by high-resolution mass spectrometry.[1]

Spectroscopic Data for this compound:

| Technique | Observed Features |

| IR | Absorption bands for a hydroxyl group (~3374 cm⁻¹), a carboxylic acid group (~1728 cm⁻¹), and a double bond (~1635 cm⁻¹).[1] |

| ¹H NMR | Signals for two methyl groups, ten methylene groups, and three methine groups. An olefinic proton signal at δ 5.94 confirmed the presence of a double bond.[1] |

| ¹³C NMR | A total of 20 carbon signals, including two methyls, ten methylenes, three methines, three quaternary carbons, and a carboxylic acid carbon.[1] |

| Mass Spec. | A molecular ion peak at m/z 318.2189, consistent with the molecular formula C₂₀H₃₀O₃. Fragmentation patterns supported the proposed kaurane skeleton.[1] |

| 2D NMR (COSY, HMQC, HMBC) | These experiments were crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.[1] |

Salvinine: A Labdane Diterpene

Salvinine was characterized as 19-hydroxy-12,14-dioxo labda-15,17-diene.[1]

Spectroscopic Data for Salvinine:

| Technique | Observed Features |

| IR | Absorption bands for a hydroxyl group, two ketone groups, and a conjugated double bond system. |

| ¹H NMR | Signals characteristic of a labdane skeleton, including methyl groups and olefinic protons. |

| ¹³C NMR | Resonances for 20 carbons, including those of the two ketone groups and the diene system. |

| Mass Spec. | The mass spectrum showed fragmentation patterns consistent with the proposed labdane structure.[8] |

| 2D NMR (COSY, HMQC, HMBC) | These experiments confirmed the connectivity of the atoms and the overall structure of salvinine. |

Diagram of the Structure Elucidation Process:

Caption: Spectroscopic techniques for structure elucidation.

Biological Activities and Future Perspectives

While the initial study on this compound and salvinine focused on their isolation and characterization, the broader context of diterpenes from Salvia species suggests significant potential for biological activity.[1]

Potential Anticancer Activity

Extracts from Salvia verbenaca have demonstrated cytotoxic effects against human colon and breast cancer cell lines.[4] Diterpenes are a major class of compounds in Salvia species, and many, such as carnosic acid and sclareol, have shown promising anticancer properties through mechanisms like cell cycle arrest and apoptosis induction.[9] Given that this compound and salvinine belong to the kaurane and labdane classes of diterpenes, respectively, it is plausible that they may also possess anticancer activity. Further investigation is warranted to screen these pure compounds against a panel of cancer cell lines.

Potential Antibacterial Activity

Salvia verbenaca extracts have shown antibacterial activity against a range of Gram-positive bacteria.[10][11] Terpenoids are known to contribute to the antimicrobial properties of many medicinal plants.[5] The diterpenes this compound and salvinine, with their specific chemical structures, may interact with bacterial cell membranes or intracellular targets, leading to growth inhibition. Future studies should evaluate the minimum inhibitory concentrations (MIC) of these compounds against various pathogenic bacteria.

Protocol for Antibacterial Activity Screening (Broth Microdilution Method):

-

Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis).

-

Serial Dilution: Prepare serial dilutions of the pure compounds (this compound and salvinine) in a suitable broth medium in a 96-well microplate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the microplate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion

The discovery of this compound and salvinine from Salvia verbenaca has enriched the chemical diversity of known natural products. This guide has provided a comprehensive overview of the methodologies for their isolation and structural determination, laying the groundwork for further research. The exploration of the biological activities of these novel diterpenes, particularly their potential as anticancer and antibacterial agents, represents a promising avenue for future drug discovery and development efforts.

References

- Ahmed, B., Al-Howiriny, T. A., Al-Rehaily, A. J., & Mossa, J. S. (2004). This compound and Salvinine: Two New Diterpenes from Salvia verbenaca.

- Mrabti, H. N., et al. (2022). Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review.

- ResearchGate. (n.d.). Fragmentation during mass spectroscopy of salvinine (2), C 20 H 30 O 3 (M + 318).

- Semantic Scholar. (n.d.). Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review.

- ResearchGate. (n.d.). This compound and Salvinine: Two New Diterpenes from Salvia verbenaca.

- PubMed. (2004). This compound and salvinine: two new diterpenes from Salvia verbenaca.

- ResearchGate. (n.d.). Antibacterial potential of S. verbenaca extracts and EOs.

- ResearchGate. (n.d.). Antibacterial activity of S. verbenaca.

- Semantic Scholar. (n.d.). This compound and Salvinine: Two New Diterpenes from Salvia verbenaca.

- Dove Medical Press. (2016). The anticancer properties of phytochemical extracts from Salvia plants.

- MDPI. (2023). Phytochemical Composition and Evaluation of Antimicrobial Activities of Five Salvia Species.

- ResearchGate. (n.d.). Antioxidant activity of S. verbenaca.

- Wiley Online Library. (2006). Complete 1H and 13C NMR assignments of clerodane diterpenoids of Salvia splendens.

- ResearchGate. (n.d.). Ethnomedicinal Use, Phytochemistry, Pharmacology, and Toxicology of Salvia verbenaca L. : A Review.

- MDPI. (2022). Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action.

- Pharmacognosy Magazine. (2021). Anticancer activity of abietane diterpenoids from Salvia libanoticum grown in Lebanon.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. dovepress.com [dovepress.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound and salvinine: two new diterpenes from Salvia verbenaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Phytochemical Investigation of Salvia verbenaca

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the systematic phytochemical investigation of Salvia verbenaca L. This guide moves beyond a simple recitation of protocols to provide a strategic framework grounded in established scientific principles, reflecting field-proven insights into natural product chemistry.

Introduction: The Rationale for Investigating Salvia verbenaca

Salvia verbenaca, a member of the Lamiaceae family, is a perennial plant distributed across the Mediterranean regions.[1][2] For centuries, it has been a cornerstone of traditional medicine, with ethnobotanical records detailing its use for treating a wide array of ailments, including digestive disorders, skin diseases, wounds, burns, diabetes, and inflammation.[1][3][4][5] This extensive history of therapeutic application provides a compelling rationale for its scientific investigation. The central hypothesis is that the plant's medicinal properties are attributable to its complex mixture of secondary metabolites. A systematic phytochemical investigation is, therefore, the critical first step in validating its traditional uses, identifying novel bioactive compounds, and unlocking its potential for modern drug development.[2][6] The primary goal is to progress from a crude plant extract to isolated, structurally-elucidated compounds with demonstrable biological activity.

Phase I: Sample Collection and Preparation

The integrity of any phytochemical study is founded upon the quality of the starting material. This initial phase is critical for ensuring the reproducibility and validity of all subsequent results.

2.1. Botanical Identification and Authentication Prior to any chemical work, unambiguous identification of the plant material is mandatory.

-

Protocol:

-

Collect a voucher specimen of the plant, including leaves, stems, and flowers, during its flowering season for optimal taxonomic identification.

-

Have the specimen authenticated by a qualified plant taxonomist or a national herbarium.

-

Deposit the voucher specimen in a recognized herbarium for future reference. This step is non-negotiable for publication in reputable scientific journals.

-

-

Causality: Misidentification of the plant species can invalidate the entire study. The chemical profile of plants, even within the same genus, can vary dramatically.[1] Factors such as geography, climate, and soil conditions also influence the phytochemical composition, making a voucher specimen essential for scientific rigor.[1]

2.2. Material Processing Proper drying and grinding are crucial for preserving chemical integrity and maximizing extraction efficiency.

-

Protocol:

-

Drying: Air-dry the collected plant material (typically aerial parts) in a well-ventilated area, shielded from direct sunlight, until brittle. Oven-drying at low temperatures (40-50°C) can be used to accelerate the process, but high temperatures risk the degradation of thermolabile compounds.

-

Grinding: Grind the dried material into a moderately fine powder using a mechanical grinder.

-

Storage: Store the powdered material in airtight, light-proof containers at a low temperature (e.g., 4°C) to minimize oxidative and enzymatic degradation.

-

-

Causality: Grinding increases the surface area of the plant material, facilitating greater solvent penetration and improving the yield of the extraction process. Proper storage prevents the degradation of key phytochemicals, ensuring the chemical profile of the extract accurately reflects that of the living plant.

Phase II: Extraction and Fractionation

The objective of this phase is to extract the desired secondary metabolites from the complex plant matrix. The choice of solvent is the most critical parameter, as it dictates the type and quantity of compounds that will be solubilized.

3.1. The Principle of Polarity-Based Extraction Secondary metabolites in S. verbenaca span a wide range of polarities, from non-polar terpenoids and fatty acids to highly polar phenolic acids and flavonoid glycosides.[1][6] A sequential extraction strategy using solvents of increasing polarity is the most effective approach to broadly profile the plant's metabolome.

3.2. Recommended Extraction Workflow

-

Protocol:

-

Maceration: Soak the dried, powdered plant material (100 g) in a non-polar solvent like n-hexane (500 mL) for 48-72 hours with occasional agitation. This initial step isolates lipids, sterols, and some non-polar terpenoids.

-

Filtration & Concentration: Filter the hexane extract and concentrate it using a rotary evaporator under reduced pressure.

-

Sequential Re-extraction: Air-dry the plant residue (the "marc") and subsequently re-extract it with solvents of increasing polarity, such as ethyl acetate, followed by methanol or an ethanol-water mixture. Repeat the filtration and concentration steps for each solvent extract.

-

-

Causality: This systematic approach yields fractions enriched with compounds of a specific polarity range, which simplifies the subsequent isolation process.

The following diagram illustrates the overarching workflow from plant material to isolated compounds.

Caption: General workflow for phytochemical investigation.

Phase III: Isolation and Purification

This phase involves the use of chromatographic techniques to separate individual compounds from the complex fractions obtained during extraction.

4.1. Column Chromatography (CC) This is the primary workhorse for bulk separation.

-

Protocol for a Methanolic Extract:

-

Adsorbent: Use silica gel as the stationary phase for normal-phase chromatography. For separating phenolics, Sephadex LH-20 (size-exclusion chromatography) is highly effective.

-

Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Loading: Adsorb the dried methanolic extract onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.

-

Fraction Collection: Collect the eluate in a series of numbered test tubes.

-

TLC Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those with similar chemical profiles, which can then be pooled.

-

-

Causality: In normal-phase chromatography, non-polar compounds have a weak affinity for the polar silica gel and elute first with non-polar solvents. As the solvent polarity increases, it competes more effectively for the stationary phase, dislodging and eluting the more polar compounds.

4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) For final purification, prep-HPLC offers superior resolution.

-

Protocol:

-

Column Selection: A C18 column (reversed-phase) is highly versatile for separating the diverse compounds in S. verbenaca.

-

Mobile Phase: A typical mobile phase consists of a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Injection & Detection: Inject the partially purified fraction from CC. Monitor the elution profile with a UV detector, collecting peaks that correspond to individual compounds.

-

Purity Check: Assess the purity of the isolated compounds using analytical HPLC.

-

The following diagram illustrates a typical fractionation scheme.

Sources

- 1. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to Verbenacine and Salvinine from Salvia verbenaca

Abstract

Salvia verbenaca L. (Vervain Sage), a perennial herb of the Lamiaceae family, has a long history in traditional medicine, particularly in the Mediterranean region, for treating a variety of ailments including inflammation, infections, and wounds.[1][2][3] This guide provides a comprehensive technical overview of two specific diterpenoid compounds isolated from its aerial parts: this compound and Salvinine.[1][4] As members of the terpenoid class, which constitutes a significant portion of the plant's phytochemical profile, these molecules represent promising candidates for further pharmacological investigation.[1][5] This document details the intricate workflow for their extraction and isolation, the analytical methodologies for their structural elucidation, and discusses their potential biological activities in the context of the known therapeutic properties of Salvia extracts. It is intended as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to the Bioactive Diterpenoids

Diterpenes from Salvia species are a well-established class of secondary metabolites with a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[6][7] this compound and Salvinine, two diterpenes isolated from S. verbenaca, contribute to the chemical diversity and potential therapeutic value of this plant.[4][8]

-

This compound is a kaurane-type diterpene, structurally identified as 3α-hydroxy-19-carboxykaur-15-ene.[4][8][9] The kaurane skeleton is a common motif in plant-derived bioactive compounds.

-

Salvinine is a labdane-type diterpene, with its structure elucidated as 19-hydroxy-12,14-dioxo labda-15,17-diene.[4][8][9] The labdane framework is a precursor to many other diterpenoid structures and is associated with various pharmacological properties.

The precise characterization of these molecules is the critical first step in unlocking their potential for therapeutic applications.

Table 1: Physicochemical Properties of this compound and Salvinine

| Property | This compound | Salvinine |

| Chemical Name | 3α-hydroxy-19-carboxykaur-15-ene | 19-hydroxy-12,14-dioxo labda-15,17-diene |

| Molecular Formula | C₂₀H₃₀O₃ | C₂₀H₃₀O₃ |

| Molecular Weight | 318.45 g/mol [10] | 318.45 g/mol |

| CAS Number | 717901-03-6[11] | Not available |

| Appearance | Colorless solid[9] | Not specified |

Extraction and Isolation: A Validated Protocol

The isolation of this compound and Salvinine requires a multi-step process designed to separate these specific diterpenes from the complex chemical matrix of the plant. The causality behind this workflow is rooted in the principles of polarity-based separation.

Step-by-Step Methodology

-

Plant Material Preparation:

-

Collection: Aerial parts (leaves and stems) of Salvia verbenaca are harvested, ideally during the flowering season to ensure peak metabolite concentration.[12]

-

Processing: The plant material is air-dried in a shaded, well-ventilated area to prevent degradation of thermolabile compounds. Once thoroughly dried, it is ground into a fine powder to maximize the surface area for efficient solvent extraction.[6]

-

-

Solvent Extraction:

-

Rationale: Hot extraction with a polar solvent like acetone or ethanol is employed.[6][9] These solvents are effective at solubilizing diterpenoids. A Soxhlet apparatus is typically used for this purpose, allowing for continuous extraction until the plant material is exhausted, ensuring a high yield.

-

Procedure:

-

The powdered plant material (approx. 4 kg) is packed into the thimble of a Soxhlet extractor.

-

Hot acetone is refluxed through the material for an extended period (e.g., 72 hours).

-

The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

-

-

-

Chromatographic Fractionation and Purification:

-

Rationale: Column chromatography is the primary technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, allows for the sequential separation of compounds from non-polar to polar.

-

Procedure:

-

Column Packing: A large glass column is packed with silica gel slurried in a non-polar solvent (e.g., petroleum ether).

-

Loading: The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent gradient. A typical gradient starts with 100% petroleum ether, gradually introducing and increasing the concentration of a more polar solvent like dichloromethane, followed by ethyl acetate, and finally methanol.[6][9]

-

Fraction Collection: Eluate is collected in numerous small fractions.

-

Monitoring: The fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing compounds of similar polarity. Fractions with similar TLC profiles are pooled.

-

Final Purification: Pooled fractions containing the target compounds are further purified using repeated column chromatography or preparative TLC with a fine-tuned solvent system to yield pure this compound and Salvinine.

-

-

Diagram: Isolation Workflow

Caption: Hypothesized mechanism for the anti-inflammatory effects of S. verbenaca.

Cytotoxic Potential

Many diterpenoids isolated from other Salvia species, particularly those of the abietane type, have demonstrated potent cytotoxic activity against various human cancer cell lines. [13][14][15]For example, diterpenoids from S. sclarea and S. libanoticum have shown promise in leukemia and breast cancer cell models, respectively. [6][14]This authoritative grounding strongly suggests that this compound and Salvinine should be systematically screened for their anticancer potential.

Future Research

-

Bioactivity Screening: A top priority is to perform comprehensive in vitro screening of pure this compound and Salvinine against a panel of human cancer cell lines and inflammatory markers to determine their specific IC₅₀ values.

-

Mechanism of Action Studies: Should significant activity be found, further studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Validation: Promising in vitro results must be validated in relevant animal models of disease to assess efficacy, pharmacokinetics, and safety.

Conclusion

This compound and Salvinine are two structurally defined diterpenoids from Salvia verbenaca that have been successfully isolated and characterized through robust chemical and spectroscopic methods. While research into their specific biological functions is in its infancy, the potent anti-inflammatory and cytotoxic activities associated with Salvia extracts and related diterpenoids provide a compelling basis for their further development. This guide offers the foundational protocols and scientific context necessary to advance the investigation of these promising natural products from the laboratory to potential clinical applications.

References

- El-Sayed, M., & El-Shiekh, R. (2023). Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review.

- Ahmed, B., Al-Howiriny, T. A., Al-Rehaily, A. J., & Mossa, J. S. (2004). This compound and salvinine: two new diterpenes from Salvia verbenaca.

- Aissaoui, D., et al. (2021). Ethnomedicinal Use, Phytochemistry, Pharmacology, and Toxicology of Salvia verbenaca L.: A Review.

- Ahmed, B., et al. (2014).

- Aissaoui, D., et al. (2021). Ethnomedicinal Use, Phytochemistry, Pharmacology, and Toxicology of Salvia verbenaca L.: A Review. Biointerface Research in Applied Chemistry.

- El-Sayed, M., & El-Shiekh, R. (2023). Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review. Hindawi.

- Vezza, T., et al. (2023).

- InvivoChem. (n.d.). This compound. InvivoChem.

- Ahmed, B., et al. (2004). This compound and Salvinine: Two New Diterpenes from Salvia verbenaca.

- Ahmed, B., et al. (2014). Fragmentation during mass spectroscopy of salvinine (2), C20H30O3 (M+ 318).

- ChemicalBook. (n.d.). This compound. ChemicalBook.

- Ulubelen, A., et al. (2008). Cytotoxic Activity of Some Anatolian Salvia Extracts and Isolated Abietane Diterpenoids. Pharmaceutical Biology.

- Kowalczyk, T., et al. (2009). Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots. Studies on the leukemia cell lines. PubMed.

- Topcu, G., et al. (2007).

- Kobaissy, A., et al. (2021). Anticancer Activity of Abietane Diterpenoids from Salvia libanoticum Grown in Lebanon. Pharmacognosy Magazine.

- Vezza, T., et al. (2023).

- Zhang, Y., et al. (2024). Bioassay-guided isolation of hepatoprotective lignans from Vernonia cinerea: DeepSAT-driven structural elucidation and predictive mechanistic insights against drug-induced liver injury. PubMed Central.

- Wang, Y., et al. (2007). Isolation and structure elucidation of alkaloids from the bulb of Fritillaria wabuensis. PubMed.

- Atay, I., et al. (2024). A Review of Botany, Phytochemistry, and Biological Activities of Eight Salvia Species Widespread in Kazakhstan. PubMed Central.

- Weeds of Australia. (n.d.). Salvia verbenaca. Lucid key.

- Abdul-Aziz, M., et al. (2020). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. PMC - PubMed Central.

- Wu, Z., et al. (2006).

- Ntuli, N. R., & Makunga, N. P. (2018). NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia.

Sources

- 1. Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. This compound and salvinine: two new diterpenes from Salvia verbenaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Phytochemistry and Biological Properties of Salvia verbenaca L.: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 6. phcog.com [phcog.com]

- 7. A Review of Botany, Phytochemistry, and Biological Activities of Eight Salvia Species Widespread in Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

- 10. This compound | Terpenoids | 717901-03-6 | Invivochem [invivochem.com]

- 11. This compound | 717901-03-6 [amp.chemicalbook.com]

- 12. keyserver.lucidcentral.org [keyserver.lucidcentral.org]

- 13. Cytotoxic Activity of Some Anatolian Salvia. Extracts and Isolated Abietane Diterpenoids | Semantic Scholar [semanticscholar.org]

- 14. Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots. Studies on the leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Potential of Kaurane Diterpenes from Salvia Species: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Genus Salvia as a Reservoir of Bioactive Kaurane Diterpenes

The genus Salvia, the largest in the Lamiaceae family, encompasses nearly 1,000 species distributed worldwide. These plants have been a cornerstone of traditional medicine across various cultures for centuries, valued for their diverse therapeutic properties. Modern phytochemical investigations have revealed that Salvia species are a rich source of a wide array of secondary metabolites, including a significant class of tetracyclic diterpenoids known as kaurane diterpenes. These compounds are characterized by a distinctive bridged-ring system and have garnered considerable attention from the scientific community for their potent and varied biological activities. This guide provides an in-depth technical overview of kaurane diterpenes derived from Salvia species, focusing on their isolation, structural elucidation, and prominent biological activities, with the aim of equipping researchers, scientists, and drug development professionals with the foundational knowledge to explore their therapeutic potential.

Kaurane diterpenes are biosynthesized from geranylgeranyl pyrophosphate (GGPP) and are considered intermediates in the biosynthesis of gibberellins, a class of plant hormones.[1] Their structural complexity and diverse functional group substitutions contribute to their wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. This guide will delve into the practical aspects of working with these promising natural products, from their extraction from plant material to the intricate details of their mechanism of action.

Biosynthesis of Kaurane Diterpenes

The biosynthesis of kaurane diterpenes is a complex enzymatic process that begins with the universal precursor for all diterpenes, geranylgeranyl pyrophosphate (GGPP). The initial cyclization of GGPP is catalyzed by a diterpene synthase, leading to the formation of copalyl pyrophosphate (CPP). A subsequent cyclization and rearrangement cascade, mediated by kaurene synthase, yields the characteristic tetracyclic kaurane skeleton. Further enzymatic modifications, such as oxidation, hydroxylation, and glycosylation, give rise to the vast diversity of kaurane diterpenes found in nature.

Caption: General biosynthetic pathway of kaurane diterpenes.

Isolation and Purification of Kaurane Diterpenes from Salvia Species: A Step-by-Step Workflow

The successful isolation of kaurane diterpenes from Salvia species requires a systematic approach that combines efficient extraction with multi-step chromatographic purification. The choice of methodology is critical to obtaining pure compounds in sufficient quantities for structural elucidation and biological evaluation.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Plant Material Preparation: The plant material (e.g., whole plants, roots, or aerial parts) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is typically extracted exhaustively with a solvent of moderate polarity, such as ethanol or methanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the desired compounds. For instance, in the isolation of diterpenes from Salvia prattii, the dried and milled plant material (1.2 kg) was extracted three times with 95% ethanol (12.0 L for each extraction) at room temperature over two days.[2]

-

Solvent Removal: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step separates the compounds based on their polarity, with kaurane diterpenes typically concentrating in the less polar fractions (e.g., chloroform and ethyl acetate).

Experimental Protocol: Chromatographic Purification

-

Column Chromatography (CC): The fraction enriched with kaurane diterpenes is subjected to column chromatography over silica gel. A gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). For example, a crude diterpene-rich sample from Salvia species can be subjected to column chromatography on silica gel and eluted with a gradient of cyclohexane-ethyl acetate.[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from column chromatography containing the compounds of interest are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape. For the purification of diterpenes from Salvia prattii, a Megress C18 preparative column was used with a mobile phase of 0.2% v/v formic acid in water and 0.2% v/v formic acid in methanol at different ratios.[2]

Caption: A typical workflow for the isolation and purification of kaurane diterpenes.

Structural Elucidation of Kaurane Diterpenes

The determination of the complex, three-dimensional structure of kaurane diterpenes relies on a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for elucidating the carbon skeleton and the relative stereochemistry of these molecules.[4]

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Reveals the number of carbon atoms and their hybridization.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) provides information about the fragmentation patterns, which can aid in the structural elucidation.[5] The fragmentation of kaurane diterpenoids often involves losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as characteristic cleavages of the tetracyclic ring system.[6]

-

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.[7][8] This technique is particularly valuable for confirming the complex stereochemical details of the kaurane skeleton. The general procedure involves mounting a single crystal on a diffractometer and collecting diffraction data using MoKα or CuKα radiation.[7]

Biological Activities of Kaurane Diterpenes from Salvia Species

Kaurane diterpenes isolated from Salvia species have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery and development.

Cytotoxic Activity

A significant number of kaurane diterpenes have exhibited potent cytotoxic effects against various human cancer cell lines. For example, a study on Salvia cavaleriei led to the isolation of fifteen new ent-kaurane diterpenoids.[9][10] Several of these compounds displayed broad-spectrum cytotoxicity, with some exhibiting more potent activity than the positive control, cisplatin, with IC₅₀ values as low as 0.65 μM.[9][10]

| Compound from Salvia cavaleriei | HL-60 (IC₅₀, μM) | SMMC-7721 (IC₅₀, μM) | A-549 (IC₅₀, μM) | MCF-7 (IC₅₀, μM) | SW480 (IC₅₀, μM) |

| Compound 1 | 1.2 | 2.5 | 3.1 | 4.5 | 6.4 |

| Compound 3 | 0.8 | 1.9 | 2.3 | 3.8 | 5.1 |

| Compound 6 | 0.9 | 2.1 | 2.8 | 4.1 | 5.8 |

| Compound 7 | 0.65 | 1.5 | 2.0 | 3.2 | 4.7 |

| Compound 8 | 1.1 | 2.3 | 3.0 | 4.3 | 6.0 |

| Compound 9 | 0.7 | 1.8 | 2.5 | 3.9 | 5.5 |

| Compound 10 | 1.0 | 2.2 | 2.9 | 4.2 | 5.9 |

| Compound 12 | 1.5 | 3.0 | 3.8 | 5.2 | 7.1 |

| Compound 15 | 1.3 | 2.8 | 3.5 | 4.9 | 6.8 |

| Cisplatin | 3.5 | 8.2 | 9.5 | 12.1 | 15.3 |

| Data sourced from Zheng et al., 2013.[9][10] |

Anti-inflammatory Activity

The anti-inflammatory properties of kaurane diterpenes are well-documented. A key mechanism of their action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Kaurane diterpenes have been shown to inhibit the activation of NF-κB by targeting upstream kinases, such as NF-κB-inducing kinase (NIK), thereby preventing the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of NF-κB.[11][12] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Caption: Mechanism of NF-κB inhibition by kaurane diterpenes.

Antimicrobial Activity

Several kaurane diterpenes have demonstrated promising antimicrobial activity against a range of pathogens. For instance, ent-kaur-16-en-19-oic acid has shown activity against various Gram-positive bacteria. While research on kaurane diterpenes from Salvia specifically for antimicrobial properties is ongoing, the broader class of compounds shows significant potential in this area.

Conclusion and Future Perspectives

Kaurane diterpenes from Salvia species represent a structurally diverse and biologically significant class of natural products. Their potent cytotoxic and anti-inflammatory activities, coupled with their intriguing mechanisms of action, underscore their potential as lead compounds for the development of novel therapeutics. This guide has provided a comprehensive technical overview of the key aspects of research in this field, from the initial steps of isolation and purification to the detailed analysis of their biological effects.

Future research should focus on:

-

Exploring the chemical diversity of kaurane diterpenes across a wider range of Salvia species. Many species within this vast genus remain phytochemically unexplored.

-

Conducting detailed structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities and to guide the synthesis of more potent and selective analogs.

-

Elucidating the precise molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanisms of action.

-

Investigating the in vivo efficacy and safety of promising kaurane diterpenes in preclinical animal models of cancer and inflammatory diseases.

By leveraging the methodologies and insights presented in this guide, researchers and drug development professionals can unlock the full therapeutic potential of kaurane diterpenes from the rich botanical source of the Salvia genus.

References

- Song, J., Wang, Y., Li, Z., Sun, C., & Liu, S. (2008). Electrospray ionization tandem mass spectrometric analysis of ent-6,7-seco-kaurane diterpenoids from the Isodon species. Journal of Mass Spectrometry, 43(10), 1367–1378. [Link]

- Boakye, Y. D., Agyare, C., & Hensel, A. (2019). MALDI-HRMS imaging and HPLC-HRESI-MSn characterisation of kaurane diterpenes in the fruits of Xylopia aethiopica (Dunal) A. Rich (Annonaceae). Phytochemical Analysis, 31(3), 305–315. [Link]

- Zheng, H., Chen, Q., Zhang, M., Lai, Y., Lei, L., Shu, P., Zhang, J., Xue, Y., Luo, Z., Li, Y., Yao, G., & Zhang, Y. (2013). Cytotoxic Ent-Kaurane Diterpenoids From Salvia Cavaleriei. Journal of Natural Products, 76(12), 2253–2262. [Link]

- Zheng, H., Chen, Q., Zhang, M., Lai, Y., Lei, L., Shu, P., Zhang, J., Xue, Y., Luo, Z., Li, Y., Yao, G., & Zhang, Y. (2013). Cytotoxic ent-Kaurane Diterpenoids from Salvia cavaleriei. Journal of Natural Products, 76(12), 2253-2262. [Link]

- Castrillo, A., de las Heras, B., Hortelano, S., Rodriguez, B., Villar, A., & Bosca, L. (2001). Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK. The Journal of Biological Chemistry, 276(19), 15854–15860. [Link]

- Fun, H. K., & Usman, A. (2012). Single Crystal X ray Structural Determination of Natural Products. AIP Conference Proceedings, 1482(1), 404-409. [Link]

- Zheng, H., Chen, Q., Zhang, M., Lai, Y., Lei, L., Shu, P., Zhang, J., Xue, Y., Luo, Z., Li, Y., Yao, G., & Zhang, Y. (2013). Cytotoxic ent-Kaurane Diterpenoids from Salvia cavaleriei. Request PDF. [Link]

- Castrillo, A., de las Heras, B., Hortelano, S., Rodriguez, B., Villar, A., & Bosca, L. (2001). Inhibition of the nuclear factor κB (NF-κB) pathway by tetracyclic kaurene diterpenes in macrophages: Specific effects on NF-κB-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK.

- Castrillo, A., de las Heras, B., Hortelano, S., Rodriguez, B., Villar, A., & Bosca, L. (2001). Inhibition of the Nuclear Factor κB (NF-κB) Pathway by Tetracyclic Kaurene Diterpenes in Macrophages. Scite. [Link]

- Zheng, H., Chen, Q., Zhang, M., Lai, Y., Lei, L., Shu, P., Zhang, J., Xue, Y., Luo, Z., Li, Y., Yao, G., & Zhang, Y. (2013).

- Boakye, Y. D., Agyare, C., & Hensel, A. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14, 1188334. [Link]

- Fun, H. K., & Usman, A. (2012). Single Crystal X-ray Structural Determination of Natural Products.

- Tayarani-Najaran, Z., Asili, J., Emami, S. A., & Mousavi, S. H. (2022). Salvurmin A and Salvurmin B, Two Ursane Triterpenoids of Salvia urmiensis Induce Apoptosis and Cell Cycle Arrest in Human Lung C. Pharmaceutical Sciences, 28(3), 350-358. [Link]

- An, L., Tang, W., Yang, X., & Hu, W. (2016). Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography. Molecules, 21(9), 1188. [Link]

- García, P. A., de Oliveira, A. B., & Batista, R. (2007). Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. Molecules, 12(3), 455–484. [Link]

- da Silva, G. N., & de Oliveira, A. B. (2023).

- Chaturvedula, V. S. P., & Prakash, I. (2012). NMR spectral assignments of two ent-kaurane diterpene glycosides.

- Wikipedia contributors. (2024). X-ray crystallography. Wikipedia. [Link]

- Roy, A., & Gupta, P. (2020). Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential. Basic & Clinical Pharmacology & Toxicology, 126(4), 301–319. [Link]

- Dweck, A. C., & Gören, A. C. (2002). Complete 13C NMR assignments for ent-kaurane diterpenoids from Sideritis species. Magnetic Resonance in Chemistry, 40(7), 465-468. [Link]

- Van der Veken, P., et al. (2011). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS ONE, 6(5), e19997. [Link]

- An, L., Tang, W., Yang, X., & Hu, W. (2022). Preparative isolation of diterpenoids from Salvia bowleyana Dunn roots by high‐speed countercurrent chromatography combined with high‐performance liquid chromatography.

- Nogueira, M. S., et al. (2024). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. Molecules, 29(1), 1-25. [Link]

- Tzakou, O., et al. (2021). Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1 H-qNMR. Molecules, 26(21), 6483. [Link]

- Li, Y., et al. (2023). Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Molecules, 28(18), 6569. [Link]

- Fan, C., et al. (2019). Neo-clerodane diterpenoids from aerial parts of Salvia hispanica L. and their cardioprotective effects. Request PDF. [Link]

- Boros, B., et al. (2018). Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species. Molecules, 23(10), 2465. [Link]

- Topçu, G., et al. (2007). Terpenoids from Salvia sclarea. Phytochemistry, 68(16-18), 2249-2254. [Link]

- de Macedo, T. A., et al. (2017). Amphilectane Diterpenes from Salvia sclarea: Biosynthetic Considerations.

- Georgiev, M. I., et al. (2021). Salvia Species: Biotechnological Strategies Applied to In Vitro Cultures for the Controlled Production of Bioactive Diterpenoids. International Journal of Molecular Sciences, 22(16), 8533. [Link]

- Kowalczyk, M., et al. (2014). Abietane diterpenoids from Salvia sclarea transformed roots as growth inhibitors of pathogenic Acanthamoeba spp. Parasitology Research, 113(12), 4477–4484. [Link]

- Jassbi, A. R., et al. (2013). New Diterpenoids from the Aerial Parts of Salvia reuterana. Iranian Journal of Pharmaceutical Research, 12(4), 437–442. [Link]

- Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods.

- Taylor & Francis. (n.d.). Salvia hispanica – Knowledge and References. Taylor & Francis. [Link]

- Ciossani, G., et al. (2019). Protein X-ray Crystallography and Drug Discovery. Molecules, 24(23), 4247. [Link]

- Trovato, R., et al. (2020).

- Li, Y., et al. (2022). Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry. Rapid Communications in Mass Spectrometry, 36(15), e9330. [Link]

- Wang, Z., et al. (2016). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 96, 1-7. [Link]

- Boakye, Y. D., Agyare, C., & Hensel, A. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Frontiers in Pharmacology, 14. [Link]

Sources

- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. MALDI-HRMS imaging and HPLC-HRESI-MSn characterisation of kaurane diterpenes in the fruits of Xylopia aethiopica (Dunal) A. Rich (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrospray ionization tandem mass spectrometric analysis of ent-6,7-seco-kaurane diterpenoids from the Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic ent-kaurane diterpenoids from Salvia cavaleriei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Verbenacine: A Technical Guide to Investigating its Therapeutic Potential

Introduction: Unveiling the Promise of a Novel Diterpene

Verbenacine, a kaurane diterpene with the chemical structure 3α-hydroxy-19-carboxykaur-15-ene, is a natural compound isolated from medicinal plants such as Salvia verbenaca and Wedelia trifida.[1][2] The genus Salvia has a long-standing history in traditional medicine for treating a variety of ailments, including inflammatory conditions and pain.[3][4][5][6] Scientific investigations into Salvia verbenaca extracts have revealed a range of bioactive properties, including anti-inflammatory, antioxidant, and immunomodulatory effects, suggesting the presence of potent therapeutic molecules.[6][7]

This compound belongs to the extensive class of kaurane diterpenes, which are known for their diverse pharmacological activities.[8] Preclinical studies on various kaurane diterpenes have demonstrated significant anti-inflammatory, neuroprotective, and analgesic potential.[9][10] This body of evidence provides a strong scientific rationale for the in-depth investigation of this compound as a promising new therapeutic agent. This technical guide outlines a comprehensive, multi-faceted research framework for elucidating the potential therapeutic effects of this compound, with a focus on its anti-inflammatory, neuroprotective, and analgesic properties. The proposed experimental workflows are designed to not only identify and quantify these effects but also to unravel the underlying molecular mechanisms.

I. Investigating the Anti-Inflammatory Potential of this compound

Chronic inflammation is a key pathological feature of numerous diseases. The traditional use of Salvia verbenaca for inflammatory conditions strongly suggests that its constituent compounds, such as this compound, may possess anti-inflammatory properties. Kaurane diterpenes have been shown to exert anti-inflammatory effects, often through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][9][10][11]

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway